molecular formula C19H20O4 B2659996 2-Ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione CAS No. 937602-18-1

2-Ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione

Cat. No.: B2659996
CAS No.: 937602-18-1
M. Wt: 312.365
InChI Key: AESSGVYSHMHJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione is an organic compound with the molecular formula C19H20O4 and a molecular weight of 312.36 g/mol . This compound is characterized by the presence of two methoxyphenyl groups attached to a propane-1,3-dione backbone, with an ethyl group at the 2-position. It is a useful research chemical with applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione typically involves the reaction of benzoyl chloride derivatives with ethyl acetoacetate under acidic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate enolate, followed by nucleophilic addition and subsequent cyclization to yield the final product. The reaction conditions often require the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to remove any impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione is unique due to the presence of methoxy groups at the 3-position and an ethyl group at the 2-position. These structural features confer distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

2-ethyl-1,3-bis(3-methoxyphenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-4-17(18(20)13-7-5-9-15(11-13)22-2)19(21)14-8-6-10-16(12-14)23-3/h5-12,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESSGVYSHMHJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC(=CC=C1)OC)C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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